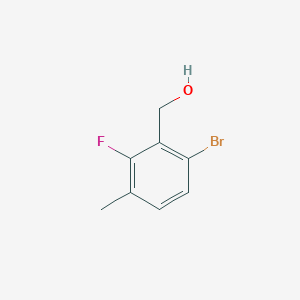

N-Fmoc-(R)-3-(methylamino)butanoic acid

Descripción general

Descripción

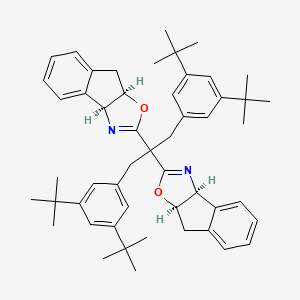

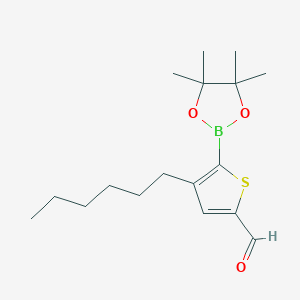

“N-Fmoc-4-methylamino-butanoic acid” is a compound with the molecular formula C20H21NO4 . It is a building block often used in research . The IUPAC name for this compound is 4-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid .

Synthesis Analysis

The Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . This reaction has been shown to be chemoselective in the presence of ambident nucleophiles .Molecular Structure Analysis

The molecular structure of “N-Fmoc-4-methylamino-butanoic acid” can be represented by the SMILES notation: CN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21 .Chemical Reactions Analysis

In the context of Fmoc-based synthesis of phosphopeptides, a side-reaction, the isomerisation at threonine, which furnishes depsipeptides, has been observed . The rate of N → O -acyl migration depends on the sequence context .Physical And Chemical Properties Analysis

“N-Fmoc-4-methylamino-butanoic acid” has a molecular weight of 339.39 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación

Bioactivity and Ecological Significance of Non-Proteinogenic Amino Acids

Research on non-proteinogenic amino acids, such as β-N-methylamino-L-alanine (BMAA), highlights the importance of understanding the bioactivity of these compounds. BMAA and similar compounds have been studied for their potential neurotoxic effects and ecological roles, including how they interact with and affect living organisms. This line of research is crucial for assessing the safety and environmental impact of synthetic amino acids and their derivatives (Koksharova & Safronova, 2022).

Chemical Analysis and Detection Methods

Accurate detection and quantification of specific amino acids in environmental and biological samples are fundamental for their study and application. Advanced analytical methods, including chromatography and mass spectrometry, have been developed for compounds like BMAA. These methodologies are essential for identifying the presence and concentration of amino acids, providing insights into their distribution, bioavailability, and potential effects (Glover & Murch, 2014).

Applications in Neurodegenerative Disease Research

The exploration of amino acids such as BMAA in the context of neurodegenerative diseases underlines the importance of understanding the molecular mechanisms by which these compounds affect human health. Investigations into how specific amino acids can be neurotoxic or contribute to disease pathways are crucial for developing therapeutic strategies and assessing the safety of new compounds (Banack & Murch, 2017).

Relevance in Flavor Chemistry

The study of branched aldehydes, which can derive from amino acids through various pathways, underscores the significance of amino acids in food science, particularly in flavor chemistry. Understanding the production and breakdown of these compounds can inform the design of food products with desired flavor profiles. This area of research may offer insights into how the manipulation of amino acids like N-Fmoc-(R)-3-(methylamino)butanoic acid could influence the flavor of fermented or processed foods (Smit, Engels, & Smit, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

N-Fmoc-®-3-(methylamino)butanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, amines, amino alcohols, and amino phenols .

Mode of Action

The compound acts as a protective group for these amino groups during peptide synthesis . It interacts with its targets by forming a chemoselective bond in the presence of ambident nucleophiles . This interaction allows for the selective reaction of the compound with its targets, preventing unwanted side reactions and ensuring the correct formation of the desired peptide sequence .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The compound’s action affects the overall structure and function of the synthesized peptide or protein .

Pharmacokinetics

The pharmacokinetics of N-Fmoc-®-3-(methylamino)butanoic acid are largely dependent on the conditions of the peptide synthesis process . Factors such as the reaction conditions, the presence of other compounds, and the specific method of synthesis can all influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of the amino acids, the compound ensures that the peptide bonds form correctly, resulting in the correct sequence and structure of the synthesized peptide .

Action Environment

The action of N-Fmoc-®-3-(methylamino)butanoic acid is influenced by various environmental factors. These include the pH of the reaction medium, the temperature, and the presence of other compounds . These factors can affect the compound’s efficacy and stability, as well as the overall success of the peptide synthesis process .

Propiedades

IUPAC Name |

(3R)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAUJSQFKHUHKZ-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-(4-Carboxy-3-hydroxyphenyl)-3,3''-dihydroxy-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177237.png)

![3-(3,5-Dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3177245.png)

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)

![5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3177291.png)